molecular formula C12H10N4O3 B1359896 Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate CAS No. 1119449-93-2

Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Cat. No.: B1359896
CAS No.: 1119449-93-2
M. Wt: 258.23 g/mol
InChI Key: SCVIBRVLUDUBRH-UHFFFAOYSA-N
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Description

Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an isoxazole ring fused with a triazolopyridine moiety, making it a subject of interest in medicinal chemistry and materials science.

Scientific Research Applications

Chemistry: In chemistry, Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the treatment of various diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Biochemical Analysis

Biochemical Properties

Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in cellular metabolism, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways. It also interacts with DNA and RNA, leading to changes in gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and impaired metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. These interactions can have significant implications for cellular energy production and overall metabolic health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function, affecting cellular processes such as signaling and metabolism .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to particular compartments or organelles through targeting signals or post-translational modifications. The compound’s localization can affect its activity and function, influencing cellular processes such as protein synthesis, signaling, and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the isoxazole ring, which can be synthesized from propargylic alcohols using iron and palladium-catalyzed systems . The triazolopyridine moiety is then constructed through cyclization reactions involving appropriate precursors.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent control of reaction conditions such as temperature, pressure, and pH to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

    Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate: Similar structure but with a different position of the carboxylate group.

    Methyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate: Similar structure with a methyl group instead of an ethyl group.

Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.

Properties

IUPAC Name

ethyl 3-(1,2-oxazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3/c1-2-18-12(17)8-3-4-10-14-15-11(16(10)7-8)9-5-6-13-19-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVIBRVLUDUBRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=NN=C2C3=CC=NO3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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